

An In-depth Technical Guide to the Mass Spectrometry of 1,1-diethylcyclopropane

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Compound of Interest

Compound Name: *1,1-Diethylcyclopropane*

Cat. No.: *B092845*

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This technical guide provides a detailed analysis of the electron ionization mass spectrometry of **1,1-diethylcyclopropane** (C_7H_{14}). It includes key mass spectral data, a proposed fragmentation pathway, and a representative experimental protocol for analysis. This information is crucial for the identification and structural elucidation of this compound in various research and development settings.

Core Data Presentation

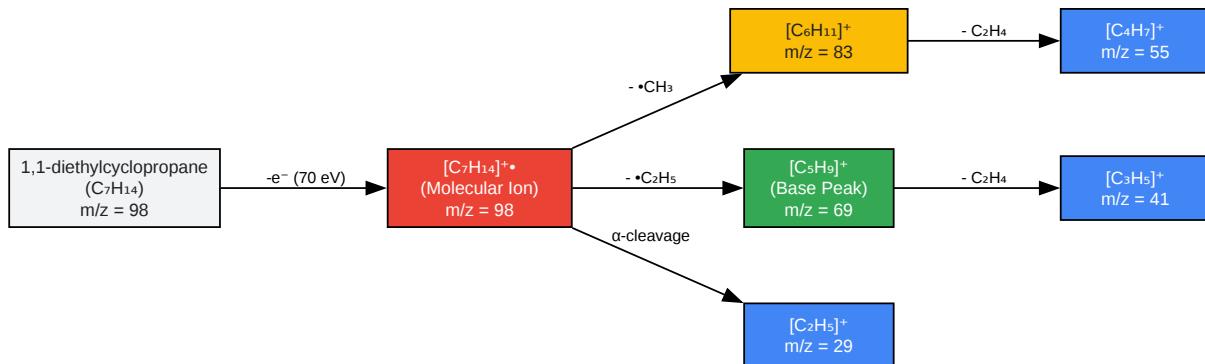
The electron ionization (EI) mass spectrum of **1,1-diethylcyclopropane** is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Ion Fragment
27	45	$[\text{C}_2\text{H}_3]^+$
29	60	$[\text{C}_2\text{H}_5]^+$
39	48	$[\text{C}_3\text{H}_3]^+$
41	85	$[\text{C}_3\text{H}_5]^+$
55	65	$[\text{C}_4\text{H}_7]^+$
69	100	$[\text{C}_5\text{H}_9]^+$
83	30	$[\text{C}_6\text{H}_{11}]^+$
98	5	$[\text{C}_7\text{H}_{14}]^{+\bullet}$ (Molecular Ion)

Note: The base peak at m/z 69 represents the most abundant fragment ion in the spectrum. The molecular ion peak at m/z 98 is observed with low relative intensity, which is common for aliphatic compounds under electron ionization.

Proposed Fragmentation Pathway

The fragmentation of **1,1-diethylcyclopropane** under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion, $[\text{C}_7\text{H}_{14}]^{+\bullet}$. The high energy of this ionization method leads to subsequent bond cleavages and rearrangements, resulting in the observed fragment ions. The proposed primary fragmentation pathway is outlined below.



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Figure 1: Proposed electron ionization fragmentation pathway for **1,1-diethylcyclopropane**.

Description of Fragmentation Steps:

- Ionization: The process begins with the bombardment of the **1,1-diethylcyclopropane** molecule with high-energy electrons, leading to the ejection of an electron and the formation of the molecular ion ($[\text{C}_7\text{H}_{14}]^{+\bullet}$) at m/z 98.
- Formation of the Base Peak (m/z 69): The most favorable fragmentation pathway involves the loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$) from the molecular ion. This results in the formation of a stable secondary carbocation, $[\text{C}_5\text{H}_9]^+$, which is observed as the base peak at m/z 69. The high stability of this cation contributes to its high abundance.
- Formation of the m/z 83 Fragment: An alternative initial fragmentation involves the loss of a methyl radical ($\bullet\text{CH}_3$) from one of the ethyl groups, leading to the formation of the $[\text{C}_6\text{H}_{11}]^+$ ion at m/z 83.
- Secondary Fragmentations:
 - The ion at m/z 83 can further fragment by losing an ethene molecule (C_2H_4) to form the $[\text{C}_4\text{H}_7]^+$ ion at m/z 55.

- Similarly, the base peak ion at m/z 69 can undergo the loss of an ethene molecule to yield the $[C_3H_5]^+$ ion at m/z 41.
- Formation of Smaller Fragments: The peak at m/z 29 corresponds to the ethyl cation ($[C_2H_5]^+$), likely formed through alpha-cleavage at the quaternary carbon of the cyclopropane ring. Other smaller fragments, such as $[C_3H_3]^+$ (m/z 39) and $[C_2H_3]^+$ (m/z 27), are formed through more complex rearrangements and cleavage events.

Experimental Protocols

The following describes a representative experimental protocol for the acquisition of an electron ionization mass spectrum of **1,1-diethylcyclopropane**, consistent with standard practices for volatile organic compounds.

Instrumentation:

- Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.
- Gas Chromatograph (GC): A GC system is typically used for sample introduction and separation, coupled directly to the mass spectrometer.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase such as 5% phenyl-methylpolysiloxane).
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.

- Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 20 - 200
- Scan Speed: 1000 amu/s

Sample Preparation:

A dilute solution of **1,1-diethylcyclopropane** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A 1 μ L aliquot of this solution is then injected into the GC-MS system.

This technical guide provides a foundational understanding of the mass spectral behavior of **1,1-diethylcyclopropane**. The provided data and proposed fragmentation pathways can serve as a valuable reference for the identification and characterization of this and structurally related compounds in complex matrices.

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References

- 1. Cyclopropane, 1,1-diethyl- [webbook.nist.gov]
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